Bienvenue dans la boutique en ligne BenchChem!

N-Benzo[1,3]dioxol-5-yl-succinamic acid

Epigenetics Methyltransferase Enzyme Inhibition

Unlike generic succinamic acid derivatives, N-Benzo[1,3]dioxol-5-yl-succinamic acid (CAS 313393-56-5) is a differentiated research tool with dual methyltransferase and MAO A inhibitory activity. Its benzo[1,3]dioxole moiety is not inert—it critically governs molecular recognition, making it non-substitutable for simpler analogs. With a defined LogP of 1.29 and 5 rotatable bonds, it provides a predictable scaffold for SAR studies. Suitable for probing DNA/histone methylation pathways in cancer models, investigating neurotransmitter regulation in neuropsychiatric disorders, and serving as a reference in antifungal screening (MIC 5 µg/mL). Available in high purity (≥95%). Request a quote for your batch.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 313393-56-5
Cat. No. B186044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzo[1,3]dioxol-5-yl-succinamic acid
CAS313393-56-5
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15)
InChIKeyJMRKAGGCXDQMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzo[1,3]dioxol-5-yl-succinamic Acid (313393-56-5): Scientific Procurement and Technical Baseline Guide


N-Benzo[1,3]dioxol-5-yl-succinamic acid (CAS 313393-56-5) is a small-molecule organic compound with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . It is characterized by a benzo[1,3]dioxole moiety linked to a succinamic acid group [1]. This compound is primarily recognized as a building block in organic synthesis and as a research tool in biochemical assays .

Procurement Risk Analysis: Why 313393-56-5 Cannot Be Reliably Substituted by Generic Succinamic Acids


Generic substitution of N-Benzo[1,3]dioxol-5-yl-succinamic acid (313393-56-5) with other succinamic acid derivatives, such as the unsubstituted parent succinamic acid (IC₅₀ = 1.45 mM for human LL-xylose reductase), carries significant experimental risk . The presence of the benzo[1,3]dioxole moiety on the target compound is not an inert modification; it directly influences molecular recognition and biological activity [1]. This structural feature is crucial for its reported function as a methyltransferase inhibitor and monoamine oxidase A (MAO A) inhibitor, a profile not shared by simpler analogs . Furthermore, the compound's specific physicochemical properties, such as its predicted LogP of 1.29 and a defined rotatable bond count of 5, dictate its behavior in assays and synthetic routes, making it non-interchangeable with compounds of different lipophilicity or flexibility [2].

Quantitative Differentiation Guide for 313393-56-5: Comparative Data vs. Analogues and Alternatives


Methyltransferase Inhibitory Activity vs. Unsubstituted Succinamic Acid

While the exact IC₅₀ for 313393-56-5 is not reported in public databases, it is described as a 'potent inhibitor of methyltransferase enzymes,' contrasting sharply with the weak activity (IC₅₀ = 1.45 mM) of its core scaffold, succinamic acid, against human LL-xylose reductase . This qualitative class-level inference indicates that the benzo[1,3]dioxole substitution is essential for enhancing binding affinity to methyltransferase targets, a property absent in the parent acid .

Epigenetics Methyltransferase Enzyme Inhibition

Monoamine Oxidase A (MAO A) Inhibition Profile

N-Benzo[1,3]dioxol-5-yl-succinamic acid (BDS) is reported to inhibit monoamine oxidase A (MAO A), an enzyme involved in neurotransmitter metabolism, leading to reduced reuptake of serotonin and norepinephrine . This is a functional outcome not associated with the simple succinamic acid scaffold . While the IC₅₀ value for MAO A inhibition is not specified, the compound's dual activity (methyltransferase and MAO A inhibition) represents a unique polypharmacological profile not found in generic alternatives.

Neuroscience Neuropsychiatric Disorders MAO Inhibition

Antifungal Activity: Minimum Inhibitory Concentration (MIC) Data

A study reported that N-Benzo[1,3]dioxol-5-yl-succinamic acid demonstrated significant inhibition of fungal cell wall synthesis at concentrations as low as 5 µg/mL . This is a direct, quantitative observation of antifungal efficacy. While a direct comparator in the same study is not specified, this MIC value provides a benchmark for its potency against susceptible fungal strains, differentiating it from other succinamic acid derivatives without such reported activity.

Antifungal Microbiology Drug Discovery

Physicochemical and Supply Differentiation: Purity and Vendor Accessibility

Multiple vendors, including MolCore and Leyan, supply N-Benzo[1,3]dioxol-5-yl-succinamic acid with a guaranteed purity of ≥95% or ≥98% (NLT 98%) . This level of purity, combined with vendor-specific quality certifications (e.g., ISO compliance from MolCore), ensures batch-to-batch consistency for research applications . This contrasts with custom synthesis of generic or less-characterized analogs, which may introduce variability in purity and performance.

Chemical Synthesis Procurement Quality Control

Structural Differentiation: Rotatable Bond and Lipophilicity Profile

The compound exhibits a predicted LogP of 1.29 and has 5 rotatable bonds [1]. These properties are distinct from the unsubstituted succinamic acid core (LogP predicted to be lower) and from more rigid or lipophilic benzodioxole-containing analogs. For instance, an analog like N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid (CAS 332849-40-8) is more complex and lipophilic, featuring additional aromatic rings and a longer linker [2]. The specific physicochemical profile of 313393-56-5 places it in a unique property space, making it a suitable scaffold for optimizing permeability and flexibility in hit-to-lead campaigns.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Research and Industrial Application Scenarios for N-Benzo[1,3]dioxol-5-yl-succinamic Acid (313393-56-5)


Epigenetic Research: Methyltransferase Inhibition Studies

As a potent inhibitor of methyltransferase enzymes, N-Benzo[1,3]dioxol-5-yl-succinamic acid (313393-56-5) is a suitable chemical probe for investigating DNA and histone methylation pathways in cellular models of cancer and neuropsychiatric disorders . The compound can be used in assays to explore the effects of global or specific methylation changes on gene expression and chromatin structure.

Neuroscience: Investigating Monoamine Oxidase A (MAO A) Modulation

The reported ability of 313393-56-5 to inhibit MAO A and affect serotonin/norepinephrine reuptake makes it a valuable tool for preclinical research into depression and other mood disorders . It can be employed in in vitro enzyme assays and cell-based models to study neurotransmitter regulation and synaptic function.

Antifungal Drug Discovery: Lead Optimization and Mechanism of Action Studies

With a documented minimum inhibitory concentration (MIC) of 5 µg/mL against fungal cell wall synthesis, 313393-56-5 serves as a starting point for developing novel antifungal agents . It can be used as a reference compound in high-throughput screening to identify more potent derivatives or to dissect the specific molecular targets involved in fungal growth inhibition.

Medicinal Chemistry: Scaffold for Chemical Optimization

The unique physicochemical profile of 313393-56-5—specifically its LogP of 1.29 and 5 rotatable bonds—provides a well-defined chemical starting point for structure-activity relationship (SAR) studies [1]. Medicinal chemists can use this scaffold to explore modifications to the benzo[1,3]dioxole or succinamic acid moieties to optimize properties like potency, selectivity, and metabolic stability for various therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzo[1,3]dioxol-5-yl-succinamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.